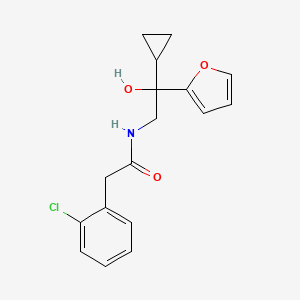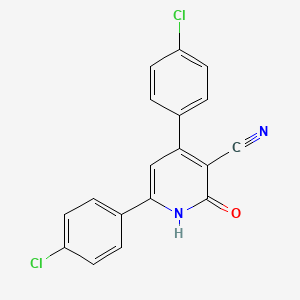
4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a study reported the synthesis of new metal complexes of “4,6-bis(4-chlorophenyl)-2-amino-1,2-dihydropyridine-3-carbinitrile” with Co(II), Ni(II), and Cu(II) . Another study reported the synthesis of a novel series of 4,6-disubstituted 2-aminopyrimidines as RAGE inhibitors .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the compound “3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one” was characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction .作用機序
The mechanism of action of 4,6-BCHN is not yet fully understood. However, it is believed that it may act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It is also believed that 4,6-BCHN may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,6-BCHN are not yet fully understood. However, it has been suggested that it may have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been suggested that 4,6-BCHN may possess anti-oxidant and anti-aging properties, as well as being able to modulate the activity of certain enzymes.
実験室実験の利点と制限
The main advantage of using 4,6-BCHN in laboratory experiments is its low toxicity and wide range of solubility. It is also relatively stable and has a low melting point, making it easy to handle and store. However, there are some limitations to using 4,6-BCHN in laboratory experiments. It is highly polar, meaning that it can interact with other molecules in the reaction mixture, which can lead to unwanted side reactions. Additionally, it can be difficult to obtain in large quantities, making it difficult to use for large-scale reactions.
将来の方向性
There are a number of potential future directions for 4,6-BCHN research. One potential direction is to further explore its potential applications in the fields of nanotechnology and biotechnology. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted to improve its synthesis methods, as well as its solubility and stability.
合成法
4,6-BCHN can be synthesized from 4-chloronitrobenzene and 2-hydroxy-1-naphthaldehyde in a two-step process. In the first step, 4-chloronitrobenzene is reacted with 2-hydroxy-1-naphthaldehyde in the presence of a base such as sodium carbonate to form 4,6-bis(4-chlorophenyl)-2-hydroxynaphthonitrile. In the second step, the 4,6-bis(4-chlorophenyl)-2-hydroxynaphthonitrile is reacted with aqueous sodium hydroxide to form 4,6-BCHN.
科学的研究の応用
4,6-BCHN has been studied extensively for its potential applications in the fields of science and technology. It has been used as a reagent in the synthesis of organic compounds and as a catalyst in the synthesis of polymers. It has also been used as a starting material in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 4,6-BCHN has also been studied for its potential applications in the field of nanotechnology, where it has been used as a precursor for the synthesis of nanomaterials.
特性
IUPAC Name |
4,6-bis(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O/c19-13-5-1-11(2-6-13)15-9-17(22-18(23)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFATSGLGPFVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((4-Chlorophenyl)sulfonyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidine](/img/structure/B2624399.png)


![6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2624403.png)
![4-nitro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2624404.png)
![8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2624405.png)
![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2624410.png)
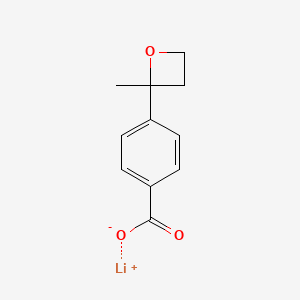
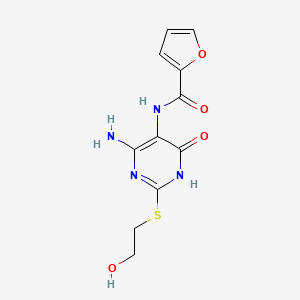
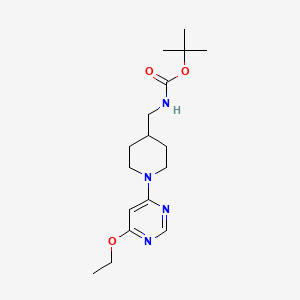
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2624417.png)
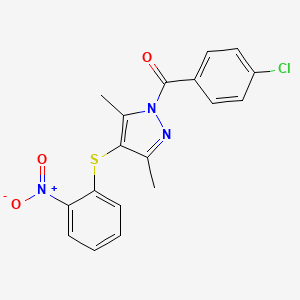
![N1-allyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2624420.png)
